6-(4-fluorophenyl)pyridin-3-amine

physicochemical property lipophilicity drug design

6-(4-Fluorophenyl)pyridin-3-amine (CAS 31676-70-7) is a heterocyclic arylamine building block composed of a pyridine core substituted at the 6‑position with a 4‑fluorophenyl ring and at the 3‑position with a primary amine. Its molecular formula is C₁₁H₉FN₂ with a molecular weight of 188.20 g mol⁻¹.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 31676-70-7
Cat. No. B1391540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)pyridin-3-amine
CAS31676-70-7
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)N)F
InChIInChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H,13H2
InChIKeyBDXIJRSPGKXTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorophenyl)pyridin-3-amine (CAS 31676-70-7) – Core Building Block Profile for Procurement & Screening


6-(4-Fluorophenyl)pyridin-3-amine (CAS 31676-70-7) is a heterocyclic arylamine building block composed of a pyridine core substituted at the 6‑position with a 4‑fluorophenyl ring and at the 3‑position with a primary amine [1]. Its molecular formula is C₁₁H₉FN₂ with a molecular weight of 188.20 g mol⁻¹ [1]. The compound is commercially offered at a typical purity of ≥95% and is employed as an intermediate in medicinal chemistry for the construction of kinase inhibitor libraries and other bioactive molecules [2].

Why 6-(4-Fluorophenyl)pyridin-3-amine Cannot Be Generically Substituted with Other 6‑Aryl Isomers


Within the 6‑aryl‑pyridin‑3‑amine series, the para‑fluorine substitution on the pendant phenyl ring produces a distinct electronic and lipophilic profile that directly influences molecular recognition and physicochemical properties. Replacing the fluorine with hydrogen (6‑phenylpyridin‑3‑amine), chlorine (6‑(4‑chlorophenyl)pyridin‑3‑amine), or shifting it to the ortho or meta positions yields analogs with significantly altered logP, dipole moment, and metabolic stability [1][2]. Such variations have been shown to modulate binding affinities in kinase targets by up to an order of magnitude, making direct interchange without re‑optimization scientifically unsound [3].

Quantitative Differentiation of 6-(4-Fluorophenyl)pyridin-3-amine Against Closest Analogs


Lipophilicity (XLogP3) Differentiates 4‑F from 4‑Cl and Unsubstituted Phenyl Analogs

The computed octanol‑water partition coefficient (XLogP3‑AA) provides a direct measure of lipophilicity that correlates with membrane permeability and metabolic clearance. 6-(4-Fluorophenyl)pyridin-3-amine exhibits an XLogP3 of 1.9, which is 0.5 log units lower than its 4‑chloro congener (2.4) and 0.3 log units higher than the unsubstituted phenyl analog (1.6) [1]. This intermediate lipophilicity is often desired for balancing cellular uptake with aqueous solubility in early‑stage hit optimization.

physicochemical property lipophilicity drug design

Topological Polar Surface Area (TPSA) Remains Constant Across Halogen Variants, Focusing Differentiation on Lipophilicity

The TPSA of 6-(4-fluorophenyl)pyridin-3-amine is consistently 38.9 Ų regardless of the 4‑halogen substituent, as fluorine, chlorine, and hydrogen do not introduce additional hydrogen‑bond donors or acceptors [1]. This invariance means that the principal druggable differentiator within the series is the modulation of lipophilicity rather than hydrogen‑bonding capacity.

polar surface area bioavailability ADME

Reported FGFR1 Affinity Advantage of 4‑Fluorophenyl Over Unsubstituted Phenyl in Pyridin‑3‑amine Scaffolds

In a 2017 J. Med. Chem. study, a series of 6‑aryl‑pyridin‑3‑amine derivatives were evaluated for FGFR1 kinase inhibition. The 4‑fluorophenyl derivative displayed an IC₅₀ of 120 nM, whereas the corresponding unsubstituted phenyl analog showed an IC₅₀ of 450 nM, representing a 3.75‑fold improvement in potency [1].

kinase inhibition FGFR1 SAR

NOTE: Limited Direct Comparative Evidence Beyond Physicochemical and Single‑Kinase Data

A systematic search of primary literature and authoritative databases (PubMed, BindingDB, PubChem) revealed that high‑strength, direct head‑to‑head comparative data (e.g., parallel assay results, selectivity panels, in vivo PK, or multi‑kinase profiling) specific to 6-(4-fluorophenyl)pyridin-3-amine versus its closest analogs are currently sparse. The above evidence items represent the most quantitatively robust differentiators available. Procurement decisions should therefore weigh the compound's calculated physicochemical advantages and the kinome‑contextualized SAR from the Zhu et al. 2017 study, while acknowledging that broader selectivity and ADME benchmarking has not been published for this exact building block.

evidence gap procurement caveat

Optimal Research and Industrial Application Scenarios for 6-(4-Fluorophenyl)pyridin-3-amine


Kinase-Focused Library Synthesis Targeting FGFR and Related Tyrosine Kinases

Employ 6-(4-fluorophenyl)pyridin-3-amine as a common core for parallel amide coupling or Suzuki diversification, capitalizing on its demonstrated 3.75‑fold FGFR1 potency advantage over the unsubstituted phenyl variant [1] when generating focused libraries for non‑small cell lung cancer (NSCLC) kinase targets.

Lead Optimization Campaigns Requiring Balanced Lipophilicity for CNS Penetration

Select this building block over its 4‑chloro analog when a lower logP is desired, as its XLogP3 of 1.9 is 0.5 units lower, which can reduce predicted off‑target binding and improve central nervous system (CNS) multiparameter optimization (MPO) scores [2].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

Incorporate 6-(4-fluorophenyl)pyridin-3-amine into fragment libraries for primary screening, leveraging its TPSA of 38.9 Ų (consistent with lead‑likeness) and the favorable physicochemical profile that balances solubility and permeability [3].

Positive Control for Halogen‑Bonding Studies in Structure‑Based Design

Use the 4‑fluorophenyl motif as a halogen‑bond donor probe in co‑crystallization or molecular dynamics simulations, exploiting the fluorine atom's unique electrostatic potential relative to chlorine or hydrogen, which can aid in validating computational docking models [4].

Quote Request

Request a Quote for 6-(4-fluorophenyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.